4-Chloro-2-fluoro-6-iodoaniline
Overview
Description
4-Chloro-2-fluoro-6-iodoaniline is an organic compound with the molecular formula C6H4ClFIN. It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is a white to light yellow crystalline solid, soluble in organic solvents like ethanol, dimethyl ether, and chloroform, but slightly soluble in water .
Scientific Research Applications
4-Chloro-2-fluoro-6-iodoaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding due to its unique halogenated structure.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Anilines like 4-chloro-2-fluoro-6-iodoaniline are often used in the synthesis of complex organic molecules, suggesting that their targets could be varied depending on the specific reactions they are involved in .
Mode of Action
The mode of action of this compound is likely dependent on its chemical structure and the specific reaction it is involved in. Anilines are known to undergo various reactions such as nucleophilic substitution . The presence of chlorine, fluorine, and iodine substituents on the benzene ring of this compound could influence its reactivity and interaction with other molecules .
Biochemical Pathways
Anilines are often involved in the synthesis of complex organic molecules, suggesting that this compound could potentially affect a wide range of biochemical pathways depending on its specific use .
Pharmacokinetics
As this compound has a molecular weight of 271.46 g/mol , this could potentially affect its absorption and distribution in the body.
Result of Action
Given its potential use in the synthesis of complex organic molecules, the effects of this compound could vary widely depending on the specific molecules it helps to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-fluoro-6-iodoaniline involves a multi-step process starting from 4-nitrochlorobenzene. The steps include:
Reduction: 4-nitrochlorobenzene is reduced to 4-chloroaniline using a reducing agent such as ammonium sulfide.
Fluorination: The 4-chloroaniline is then fluorinated using a fluorinating agent like hydrogen fluoride or hydrofluoric acid.
Iodination: Finally, the fluorinated product is iodinated using an iodinating agent such as sodium iodide or hydrogen iodide.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-iodoaniline: Similar structure but lacks the fluorine atom.
4-Bromo-2-iodoaniline: Contains bromine instead of chlorine.
2-Chloro-4-iodoaniline: Different positioning of the chlorine and iodine atoms .
Uniqueness
4-Chloro-2-fluoro-6-iodoaniline is unique due to the presence of three different halogens on the benzene ring, which can significantly influence its reactivity and biological activity. This unique combination of halogens makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
4-chloro-2-fluoro-6-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQXCONXNVTJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378613 | |
Record name | 4-chloro-2-fluoro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-67-8 | |
Record name | 4-chloro-2-fluoro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-fluoro-6-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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